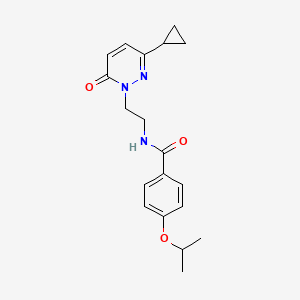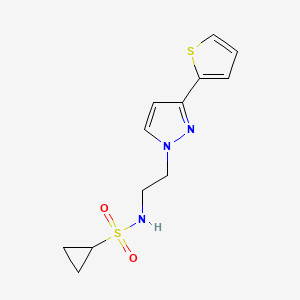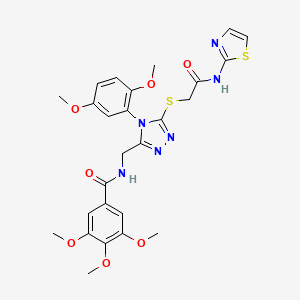![molecular formula C20H17NO6S B2616634 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid CAS No. 750601-28-6](/img/structure/B2616634.png)
4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid” is a chemical compound with the molecular formula C20H17NO6S . It has a molecular weight of 399.42. The compound is in powder form .
Synthesis Analysis
The synthesis of similar compounds involves the gradual addition of sulfonyl chloride derivative to a mixture of substituted amine and pyridine in EtOAc with stirring at 0°C . The reaction mixture is stirred at room temperature until the TLC indicates complete conversion of the sulfonyl chloride to the sulfonamide intermediate .Molecular Structure Analysis
The IUPAC name for this compound is 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid . The InChI code for this compound is 1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound has a melting point of 215-216°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Implications and Transformation
- Research on benzophenone-4 (a structurally related UV-filter) revealed its transformation in water treatment systems through chlorination, leading to various by-products. These findings underscore the environmental persistence and potential transformation pathways of similar compounds in aquatic systems (Ming Xiao et al., 2013).
Toxicity Assessment
- A study assessing the toxicity of benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids, highlighted their low hazard potential but noted effects on the hepatorenal system upon subchronic administration. This research is crucial for understanding the toxicological profile of benzoic acid derivatives (L. G. Gorokhova et al., 2020).
Removal from Water
- A study focused on removing benzophenone-4 from water using novel adsorption resins suggests that similar methods could be applied for the removal of related compounds. This approach is significant for mitigating environmental contamination by synthetic organic compounds (Xia Zhou et al., 2018).
Antioxidant and Inhibitory Actions
- Novel bromophenols synthesized from benzoic acids exhibited potent antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These findings indicate the potential pharmacological applications of benzoic acid derivatives (Necla Öztaşkın et al., 2017).
Substrate Interactions
- The interaction of substrates with a purified enzyme system from Pseudomonas putida, including 4-methoxybenzoate, reveals insights into the metabolic pathways and specificities for para-substituted benzoic acid derivatives. This research contributes to our understanding of microbial degradation processes (F. Bernhardt et al., 1973).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-18-12-7-14(20(22)23)13-19(18)28(24,25)21-15-8-10-17(11-9-15)27-16-5-3-2-4-6-16/h2-13,21H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNXAJFYWNGJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R)-3-[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2616552.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2616556.png)
![5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol](/img/structure/B2616559.png)


![3-[Carboxy-[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2616564.png)
![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate;hydrochloride](/img/structure/B2616565.png)


![2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2616569.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-phenylpropanamide](/img/structure/B2616570.png)

![2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2616572.png)
